3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde
Overview
Description
3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12BrF2NO and a molecular weight of 304.13 g/mol. This compound is characterized by the presence of a bromine atom, a difluoropiperidinyl group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 4-(3,3-difluoropiperidin-1-yl)benzaldehyde under controlled conditions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to achieve the desired product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol using common reagents such as potassium permanganate for oxidation or sodium borohydride for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.
Medicine: The compound may be explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the difluoropiperidinyl group can enhance its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde can be compared with similar compounds such as 2-bromo-4-(4,4-difluoropiperidin-1-yl)pyrimidine. While both compounds contain bromine and difluoropiperidinyl groups, their structural differences lead to distinct chemical and biological properties. The unique combination of functional groups in this compound makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO/c13-10-6-9(7-17)2-3-11(10)16-5-1-4-12(14,15)8-16/h2-3,6-7H,1,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKIWWJJOZGZAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)C=O)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215911 | |
Record name | Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1774893-96-7 | |
Record name | Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774893-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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